Compound 1b Exhibits Sub-Micromolar IC50 in HT-29 Colon Cancer Cells with Distinct G2/M Checkpoint Degradation Mechanism
Compound 1b, a representative derivative of the pyrazino[1,2-b]isoquinolin-4-one scaffold, demonstrates a CI50 value of 1.95 × 10⁻⁷ M (0.195 μM) against HT-29 human colon carcinoma cells [1]. This sub-micromolar potency is mechanistically linked to the degradation of G2/M checkpoint proteins including cdc2, Cyclin B1, and Wee1—a novel mechanism distinct from conventional DNA-damaging agents [2].
| Evidence Dimension | Cytotoxicity (CI50) against HT-29 human colon carcinoma |
|---|---|
| Target Compound Data | CI50 = 1.95 × 10⁻⁷ M (0.195 μM) |
| Comparator Or Baseline | Inactive derivatives: fused oxazolidine (compound 5) and cyanoamine-substituted analogues (compounds 8-10) - all show no measurable activity |
| Quantified Difference | Active scaffold vs. inactive derivatives; >100-fold difference in potency |
| Conditions | HT-29 human colon carcinoma cell line, in vitro cytotoxicity assay |
Why This Matters
Procurement of this scaffold enables research into a non-DNA-damaging cytotoxic mechanism targeting G2/M checkpoint machinery degradation, potentially synergistic with agents like cisplatin that arrest cells in G2/M phase.
- [1] Irene Ortín et al. Bioorganic & Medicinal Chemistry. 2009, 17(23), 8040-8047. DOI: 10.1016/j.bmc.2009.10.007 View Source
- [2] Irene Ortín et al. Bioorganic & Medicinal Chemistry. 2009, 17(23), 8040-8047. DOI: 10.1016/j.bmc.2009.10.007 View Source
